![molecular formula C8H4ClF3N4O B1399729 N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide CAS No. 947248-50-2](/img/structure/B1399729.png)
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide
Overview
Description
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide, also known as CIPT, is a synthetic compound that has been widely used in scientific research for its various applications. CIPT is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. CIPT has been used in a variety of studies, including those related to Alzheimer's disease, Parkinson's disease, and multiple sclerosis (MS).
Scientific Research Applications
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold is a critical heterocyclic nucleus in medicinal chemistry, offering a variety of bioactive molecules. A notable example is the kinase inhibitor ponatinib, which spurred interest in exploring imidazo[1,2-b]pyridazine derivatives for potential therapeutic applications. These derivatives have been investigated for their structure-activity relationships (SAR), aiming to enhance their pharmacokinetic profiles and efficacy in medicinal applications (Garrido et al., 2021).
Heterocyclic N-oxide Derivatives
Heterocyclic N-oxide derivatives, related to imidazo[1,2-b]pyridazine structures, are known for their versatility as synthetic intermediates and biological significance. These compounds have shown various functionalities in metal complexes formation, catalysts design, asymmetric synthesis, and medical applications, including potential activities as anticancer, antibacterial, and anti-inflammatory agents. Their significant role in advanced chemistry and drug development highlights the importance of such heterocyclic N-oxide motifs in scientific research (Li et al., 2019).
Pyrimidine-based Optical Sensors
Compounds with pyrimidine derivatives have been effectively utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for optical sensor applications. This utility, alongside their biological and medicinal applications, demonstrates the versatility of pyrimidine and related heterocycles in the development of new technologies for detection and measurement purposes (Jindal & Kaur, 2021).
Quinazolines and Pyrimidines in Optoelectronic Materials
Quinazolines and pyrimidines, similar in structural complexity to the subject compound, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, showing the potential of such heterocycles in the development of advanced materials for technological applications (Lipunova et al., 2018).
properties
IUPAC Name |
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O/c9-4-1-2-6-13-5(3-16(6)15-4)14-7(17)8(10,11)12/h1-3H,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOLQVNKVXLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)NC(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166802 | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947248-50-2 | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947248-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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